Cas no 338760-72-8 (2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)-)
2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)-
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- MDL: MFCD00202078
- Inchi: 1S/C18H17NO3/c1-12-3-5-15(6-4-12)19-18(20)14-9-13-10-16(21-2)7-8-17(13)22-11-14/h3-10H,11H2,1-2H3,(H,19,20)
- InChI Key: CWVDWMDSWUJGKP-UHFFFAOYSA-N
- SMILES: C1OC2=CC=C(OC)C=C2C=C1C(NC1=CC=C(C)C=C1)=O
2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297371-100 mg |
6-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide; . |
338760-72-8 | 100mg |
€221.50 | 2023-06-21 | ||
| abcr | AB297371-100mg |
6-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide; . |
338760-72-8 | 100mg |
€283.50 | 2025-02-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670905-1mg |
6-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |
338760-72-8 | 98% | 1mg |
¥499 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670905-2mg |
6-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |
338760-72-8 | 98% | 2mg |
¥578 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670905-5mg |
6-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |
338760-72-8 | 98% | 5mg |
¥529 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670905-10mg |
6-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |
338760-72-8 | 98% | 10mg |
¥862 | 2023-04-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00909323-1g |
6-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide |
338760-72-8 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Ambeed | A918996-1g |
6-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide |
338760-72-8 | 90% | 1g |
$350.0 | 2024-04-19 |
2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)- Suppliers
2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)- Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)-
2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)- (CAS No. 338760-72-8): A Comprehensive Overview
2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)- (CAS No. 338760-72-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 6-methoxy-N-(4-methylphenyl)-2H-chromen-3-amine, belongs to the class of benzopyrans and exhibits a unique structure that makes it a valuable candidate for various biological and therapeutic applications.
The chemical structure of 2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)- consists of a benzopyran core with a methoxy substituent at the 6-position and an N-(4-methylphenyl) amide group at the 3-position. This specific arrangement of functional groups imparts distinct chemical and biological properties to the molecule, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the potential of 2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)- in various therapeutic areas. One notable application is its role as a potential anti-inflammatory agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)- has also been investigated for its potential as an antioxidant. Oxidative stress is a key factor in the development of many chronic diseases, including cardiovascular diseases and neurodegenerative disorders. Studies have demonstrated that this compound possesses potent antioxidant activity, which can help mitigate oxidative damage and protect cells from oxidative stress-induced injury.
The pharmacokinetic profile of 2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)- has also been studied to assess its suitability for therapeutic use. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic properties, making it a viable candidate for further development into drug formulations. The compound's ability to cross the blood-brain barrier has also been noted, suggesting its potential use in central nervous system (CNS) disorders.
Clinical trials are currently underway to evaluate the safety and efficacy of 2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)- in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 2H-1-Benzopyran-3-carboxamide, 6-methoxy-N-(4-methylphenyl)- (CAS No. 338760-72-8) is a multifaceted compound with a wide range of potential therapeutic applications. Its anti-inflammatory and antioxidant properties, coupled with favorable pharmacokinetic characteristics, make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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